2-(4-Chlorophenyl)-2-(3-fluoropropyl)-1,3-dioxolane
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Overview
Description
2-(4-Chlorophenyl)-2-(3-fluoropropyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are cyclic ethers with a five-membered ring containing two oxygen atoms. This compound is characterized by the presence of a chlorophenyl group and a fluoropropyl group attached to the dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-(3-fluoropropyl)-1,3-dioxolane typically involves the reaction of 4-chlorobenzaldehyde with 3-fluoropropanol in the presence of an acid catalyst to form the corresponding acetal. The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 50-80°C)
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Solvents like toluene or dichloromethane
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-(3-fluoropropyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-(3-fluoropropyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1,3-dioxolane: Lacks the fluoropropyl group.
2-(3-Fluoropropyl)-1,3-dioxolane: Lacks the chlorophenyl group.
2-Phenyl-1,3-dioxolane: Lacks both the chlorine and fluorine substituents.
Uniqueness
2-(4-Chlorophenyl)-2-(3-fluoropropyl)-1,3-dioxolane is unique due to the presence of both chlorophenyl and fluoropropyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
64053-96-9 |
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Molecular Formula |
C12H14ClFO2 |
Molecular Weight |
244.69 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-(3-fluoropropyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H14ClFO2/c13-11-4-2-10(3-5-11)12(6-1-7-14)15-8-9-16-12/h2-5H,1,6-9H2 |
InChI Key |
NTZMPEJOYHXLNM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CCCF)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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